molecular formula C9H12N4S B12937344 6-(Methylsulfanyl)-9-propyl-9H-purine CAS No. 89142-50-7

6-(Methylsulfanyl)-9-propyl-9H-purine

Cat. No.: B12937344
CAS No.: 89142-50-7
M. Wt: 208.29 g/mol
InChI Key: XFETTYDUQZKPOR-UHFFFAOYSA-N
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Description

6-(Methylthio)-9-propyl-9H-purine: is an organic compound belonging to the purine family. It features a purine ring system substituted with a methylthio group at the 6-position and a propyl group at the 9-position. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-9-propyl-9H-purine can be achieved through several methods. One common approach involves the alkylation of 6-thiopurine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 6-thiopurine

    Reagents: Propyl halide (e.g., propyl bromide), base (e.g., sodium hydroxide)

    Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 6-(Methylthio)-9-propyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)-9-propyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding purine derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Purine derivatives without the methylthio group

    Substitution: Various substituted purine derivatives

Scientific Research Applications

Chemistry: 6-(Methylthio)-9-propyl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, providing insights into their functions and mechanisms.

Medicine: The compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or autoimmune disorders.

Industry: 6-(Methylthio)-9-propyl-9H-purine is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-propyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Methylthiopurine: Similar structure but lacks the propyl group at the 9-position.

    6-Propylthiopurine: Similar structure but lacks the methylthio group at the 6-position.

    9-Propylpurine: Similar structure but lacks the methylthio group at the 6-position.

Uniqueness: 6-(Methylthio)-9-propyl-9H-purine is unique due to the presence of both the methylthio and propyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89142-50-7

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

6-methylsulfanyl-9-propylpurine

InChI

InChI=1S/C9H12N4S/c1-3-4-13-6-12-7-8(13)10-5-11-9(7)14-2/h5-6H,3-4H2,1-2H3

InChI Key

XFETTYDUQZKPOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=CN=C2SC

Origin of Product

United States

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